molecular formula C17H22ClF3N2O2 B2512695 1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride CAS No. 1396880-88-8

1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride

Cat. No.: B2512695
CAS No.: 1396880-88-8
M. Wt: 378.82
InChI Key: UOPCZUQEMHVYND-UHFFFAOYSA-N
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Description

1-cyclopropyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C17H22ClF3N2O2 and its molecular weight is 378.82. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Studies

Synthetic derivatives of piperazin-1-yl methanone, closely related to the compound , have been explored for their anticancer and antituberculosis properties. Mallikarjuna, Padmashali, and Sandeep (2014) synthesized a series of piperazin-1-yl methanone derivatives and evaluated their in vitro anticancer activity against the human breast cancer cell line MDA-MB-435, with some compounds showing significant activity. Additionally, antituberculosis activity was assessed using the standard strain of Mycobacterium tuberculosis H37Rv, where three compounds demonstrated significant activity (Mallikarjuna, S., Padmashali, B., & Sandeep, C. (2014)).

HIV Entry Inhibitors

Another area of application involves the development of HIV entry inhibitors. Watson et al. (2005) discussed the receptor-based mechanism of action of 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor, highlighting its antiviral effects for HIV-1. This study underlines the potential of structurally similar compounds in inhibiting HIV entry, offering a foundation for developing new therapeutic agents (Watson, C., Jenkinson, S., Kazmierski, W., & Kenakin, T. (2005)).

Crystal Structure Analysis

The crystal structure of compounds related to (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone hydrochloride has been studied to understand their molecular arrangement and potential applications in materials science. Revathi et al. (2015) analyzed the crystal structure of a closely related adduct, revealing insights into intermolecular interactions and the potential for developing materials with specific properties (Revathi, B., Jonathan, D. R., Sevi, K. K., Dhanalakshmi, K., & Usha, G. (2015)).

Antitubercular Activities Optimization

Bisht et al. (2010) focused on synthesizing and optimizing antitubercular activities in a series of cyclopropyl methanols, highlighting the potential of such compounds in combating tuberculosis. The study presents a significant step toward developing new treatments for this infectious disease (Bisht, S. S., Dwivedi, N., Chaturvedi, V., Anand, N., Misra, M., Sharma, R., Kumar, B., Dwivedi, R., Singh, S., Sinha, S., Gupta, V., Mishra, P., Dwivedi, A., & Tripathi, R. (2010)).

Tubulin Polymerization Inhibitors

A series of phenylpiperazin-1-yl methanones derived from phenoxazine and phenothiazine demonstrated potent inhibition of tubulin polymerization, showcasing their potential as anticancer agents. This research, by Prinz et al. (2017), underscores the therapeutic applications of such compounds in oncology (Prinz, H., Ridder, A.-K., Vogel, K., Böhm, K., Ivanov, I., Ghasemi, J. B., Aghaee, E., & Müller, K. (2017)).

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2.ClH/c18-17(19,20)14-5-3-13(4-6-14)16(24)22-9-7-21(8-10-22)11-15(23)12-1-2-12;/h3-6,12,15,23H,1-2,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPCZUQEMHVYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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